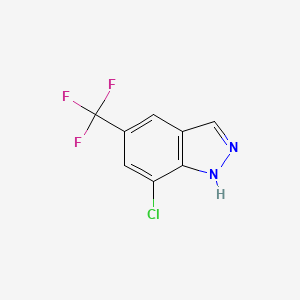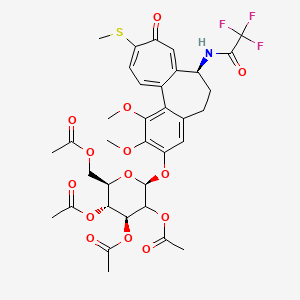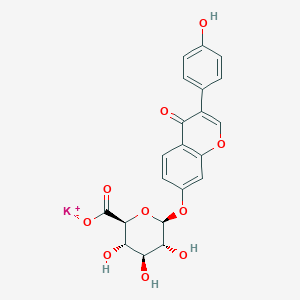
Daidzein 7-beta-D-Glucuronide Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daidzein 7-beta-D-Glucuronide Potassium Salt is a metabolite of daidzein, an isoflavone found in various leguminous plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic properties. It is commonly used in scientific research to study its biological effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daidzein 7-beta-D-Glucuronide Potassium Salt typically involves the glucuronidation of daidzein. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses specific glucuronosyltransferases to transfer glucuronic acid to daidzein, while chemical methods involve the use of glucuronic acid derivatives and appropriate catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound is often carried out using large-scale bioreactors that facilitate the enzymatic reaction. The process involves optimizing reaction conditions such as pH, temperature, and substrate concentration to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Daidzein 7-beta-D-Glucuronide Potassium Salt can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced daidzein derivatives.
Substitution: Formation of substituted daidzein derivatives.
Scientific Research Applications
Daidzein 7-beta-D-Glucuronide Potassium Salt is widely used in scientific research due to its biological activity. It is studied for its potential health benefits, including its role in reducing the risk of certain cancers, cardiovascular diseases, and osteoporosis. Additionally, it is used in the development of dietary supplements and functional foods.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with estrogen receptors, modulating their activity and influencing gene expression. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. The exact mechanism of action may vary depending on the specific biological context and the presence of other compounds.
Comparison with Similar Compounds
Daidzein 7-beta-D-Glucuronide Potassium Salt is similar to other daidzein derivatives, such as daidzein-7-glucoside and daidzein-4'-glucuronide. it is unique in its glucuronidation at the 7-position, which affects its biological activity and metabolism. This compound is often compared to other isoflavones, such as genistein and biochanin A, to evaluate its relative efficacy and safety.
List of Similar Compounds
Daidzein-7-glucoside
Daidzein-4'-glucuronide
Genistein
Biochanin A
Properties
Molecular Formula |
C21H17KO10 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H18O10.K/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28;/h1-8,16-19,21-22,24-26H,(H,27,28);/q;+1/p-1/t16-,17-,18+,19-,21+;/m0./s1 |
InChI Key |
HDGOIMRYLAKROL-ZSESPEEFSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)O.[K+] |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Uridine 5'-(Trihydrogen Diphosphate) P'-[2-(Trimethylammonio)ethyl] Ester Ammonium Salt](/img/structure/B15351833.png)

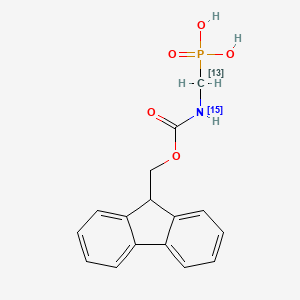
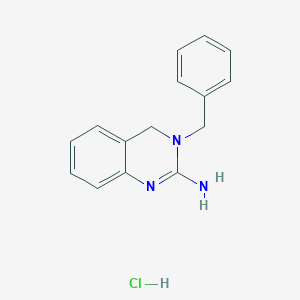
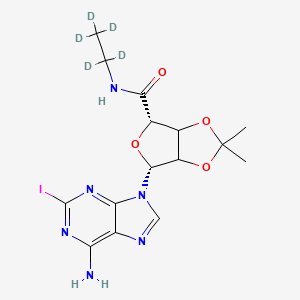
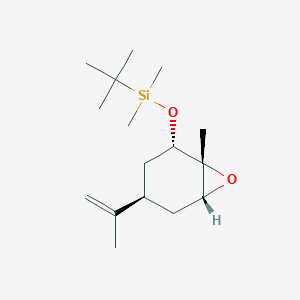
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Hydrochloride](/img/structure/B15351885.png)
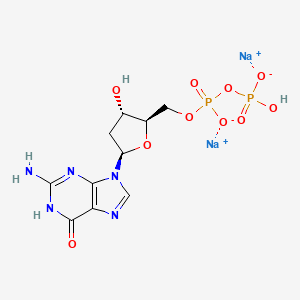
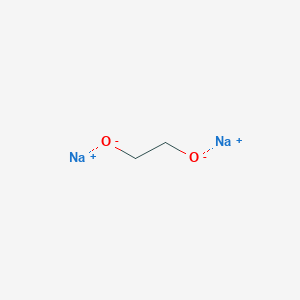
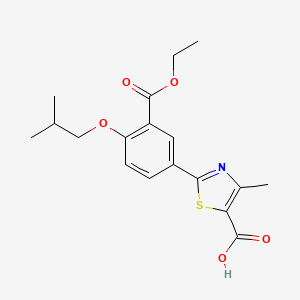
![3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1-methyl-1-(methyl-d3)-pyrrolidinium Iodide](/img/structure/B15351922.png)
